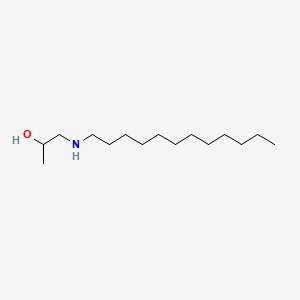

1-(Dodecylamino)propan-2-ol

Description

Contextualization within Advanced Amines and Alcohol Chemistry

1-(Dodecylamino)propan-2-ol is an organic compound that integrates two key functional groups: an amine and a secondary alcohol. libretexts.orghmdb.ca This dual functionality places it at the intersection of advanced amine and alcohol chemistry. As an amino alcohol, it possesses both a basic nitrogen center and a hydroxyl group, allowing it to participate in a wide array of chemical reactions characteristic of both classes. cymitquimica.com The presence of a long dodecyl (C12) alkyl chain imparts significant hydrophobic character, while the amino and hydroxyl groups provide a hydrophilic head, rendering the molecule amphiphilic. ontosight.ai This amphiphilic nature is a cornerstone of its academic and industrial interest, particularly in the field of surfactants and emulsifiers. cymitquimica.comontosight.ai

The study of such long-chain amino alcohols contributes to the broader understanding of intermolecular forces, self-assembly, and surface phenomena. Research in this area often investigates how modifications to the alkyl chain length or the structure of the amino alcohol headgroup affect the compound's properties and applications.

Chemical Structure and Stereochemical Considerations of this compound

The chemical structure of this compound consists of a propan-2-ol backbone where the amino group at the first carbon position is substituted with a dodecyl group. The hydroxyl group is located on the second carbon of the propane (B168953) chain.

Key Structural Features:

Dodecyl Group: A 12-carbon saturated alkyl chain (CH₃(CH₂)₁₁-).

Amino Group: A secondary amine (-NH-).

Propan-2-ol Moiety: A three-carbon chain with a hydroxyl group on the central carbon.

The molecular formula for this compound is C₁₅H₃₃NO.

A critical aspect of its structure is the presence of a stereocenter at the second carbon atom of the propan-2-ol unit, the carbon bearing the hydroxyl group. This chirality means that this compound can exist as two different stereoisomers: (R)-1-(Dodecylamino)propan-2-ol and (S)-1-(Dodecylamino)propan-2-ol. The specific spatial arrangement of the groups around this chiral center can significantly influence its biological activity and its interactions in chiral environments, a key consideration in pharmaceutical and catalytic research. The synthesis of enantiomerically pure forms of such compounds is a significant area of academic research.

Historical Development and Evolution of Research on this compound

Initial research into long-chain amino alcohols like this compound was largely driven by their surfactant properties. The ability of these molecules to reduce surface tension and form micelles made them valuable in industrial applications such as detergents, emulsifiers, and flotation agents. ontosight.ai

A notable evolution in the research landscape has been the investigation of its utility as a collector in mineral flotation processes. For instance, studies have explored its application in the reverse flotation separation of apatite and quartz. researchgate.net Research has indicated that this compound, sometimes referred to as DDAIP in this context, can exhibit superior selectivity compared to traditional collectors like dodecylamine (B51217) (DDA). researchgate.net This enhanced performance is attributed to a more intensive chemical interaction and the formation of more hydrogen bonds with the mineral surface. researchgate.net

More recent research has expanded to explore the biological applications of such compounds, including their potential as antimicrobial agents and their role in drug delivery systems, owing to their ability to interact with biological membranes. ontosight.aiontosight.ai The synthesis of derivatives, such as chlorinated versions like 1-chloro-3-(dodecylamino)propan-2-ol, has also been a subject of study to modulate its chemical reactivity and potential applications. cymitquimica.comevitachem.com

Overview of Current Academic Significance and Research Trajectories

The current academic significance of this compound is multifaceted, with research spanning materials science, chemical synthesis, and nanotechnology.

Current Research Trajectories:

Advanced Surfactants and Collectors: A primary area of ongoing research is the design and synthesis of novel collectors for mineral flotation with improved efficiency and selectivity. The modification of the this compound structure, for example by introducing additional functional groups, is an active area of investigation to enhance its performance in separating valuable minerals from gangue. researchgate.net

Nanomaterial Synthesis: The amphiphilic nature of this compound makes it a candidate for use as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles. Its ability to form aggregates can be harnessed to create templates for the formation of complex nanostructures.

Biomedical Applications: Research is exploring the potential of long-chain amino alcohols in drug delivery. Their ability to self-assemble into vesicles or micelles could allow for the encapsulation and targeted delivery of therapeutic agents. Furthermore, their interactions with cell membranes are being studied for potential antimicrobial or cell-penetrating properties. ontosight.aiontosight.ai

Catalysis: Chiral versions of this compound and its derivatives are being investigated as ligands in asymmetric catalysis. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable complexes with metal centers, which can then catalyze a variety of chemical transformations with high stereoselectivity.

The continued exploration of this and related amino alcohols promises to yield new materials and technologies with a wide range of applications.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₃₃NO |

| CAS Number | 821-91-0 nist.gov |

| Molecular Weight | 259.43 g/mol nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41063-39-2 |

|---|---|

Molecular Formula |

C15H33NO |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

1-(dodecylamino)propan-2-ol |

InChI |

InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15(2)17/h15-17H,3-14H2,1-2H3 |

InChI Key |

QZOMSYGNYBDMCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of 1 Dodecylamino Propan 2 Ol

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 1-(dodecylamino)propan-2-ol primarily relies on amination reactions, particularly the ring-opening of epoxides, and pathways involving reduction and alkylation.

Amination Reactions and Derivatives

The most direct and widely utilized method for synthesizing this compound is the nucleophilic ring-opening of propylene (B89431) oxide with dodecylamine (B51217). tue.nlwikipedia.org This reaction is a classic example of aminolysis of an epoxide.

The reaction mechanism follows an SN2 pathway, where the nitrogen atom of the primary amine (dodecylamine) acts as the nucleophile. tue.nl It attacks one of the carbon atoms of the epoxide ring. In the case of propylene oxide, an unsymmetrical epoxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1), leading to the formation of the desired this compound isomer. tandfonline.comresearchgate.net The reaction is often carried out at elevated temperatures, and can proceed without a catalyst, although acidic or basic catalysts can be employed to increase the reaction rate. tue.nlresearchgate.net

A kinetic study of this specific reaction has shown that the initial formation of the secondary amine is followed by subsequent reactions where the newly formed hydroxyl group can catalyze further propoxylation, potentially leading to the formation of tertiary amines if excess propylene oxide is used. tue.nl

Reduction and Alkylation Pathways

Alternative synthetic strategies involve reductive amination and direct N-alkylation of a precursor amino alcohol.

Reductive Amination: This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. organic-chemistry.orgresearchgate.net To synthesize this compound, two main variations are possible:

Reaction of 1-aminopropan-2-ol (B43004) with dodecanal (B139956) (lauryl aldehyde) to form an intermediate imine, followed by in-situ reduction using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.org

Reaction of dodecylamine with a ketone precursor like aminoacetone.

This method is highly versatile and avoids the use of alkyl halides. organic-chemistry.org

N-Alkylation: This pathway involves the direct alkylation of 1-aminopropan-2-ol with a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane. wikipedia.org This is a nucleophilic aliphatic substitution reaction where the amino group of 1-aminopropan-2-ol attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed as a byproduct. A significant challenge in this method is the potential for overalkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. wikipedia.org Selective mono-N-alkylation can be difficult to achieve for 1,2-amino alcohols. organic-chemistry.org

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of β-amino alcohols has led to the development of more efficient and selective methods, often employing advanced catalyst systems. Many of these approaches focus on the ring-opening of epoxides under milder conditions.

Several metal-based catalysts have been shown to be highly effective for the aminolysis of epoxides. These include:

Zinc(II) perchlorate (B79767) hexahydrate: This catalyst enables the high-yield synthesis of 2-amino alcohols under solvent-free conditions with excellent regioselectivity. organic-chemistry.org

Calcium trifluoromethanesulfonate: A mild catalyst that promotes the efficient aminolysis of epoxides with high regio- and stereoselectivity. organic-chemistry.org

Scandium triflates: In the presence of a chiral bipyridine ligand, certain scandium salts can catalyze the asymmetric ring-opening of meso-epoxides. organic-chemistry.org

Another advanced approach is hydrogen-borrowing catalysis , which allows alcohols to be used as alkylating agents. nih.gov This method involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with an amine, with the catalyst facilitating the hydrogen transfers. This technique expands the scope of potential starting materials and is inherently atom-economical. nih.gov

| Catalyst System | Substrates | Key Advantages |

| Zinc(II) perchlorate | Epoxides, Amines | High yields, solvent-free, excellent selectivity. organic-chemistry.org |

| Calcium trifluoromethanesulfonate | Epoxides, Amines | Mild conditions, high regio- and stereoselectivity. organic-chemistry.org |

| Iridium Complexes | 1,2-Amino Alcohols, Ketones | C-C bond formation via hydrogen-borrowing. nih.gov |

| Silica (B1680970) Gel | Epoxides, Amines | Solvent-free, room temperature, simple setup. organic-chemistry.org |

Stereoselective Synthesis of this compound Enantiomers

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers: (R)-1-(dodecylamino)propan-2-ol and (S)-1-(dodecylamino)propan-2-ol. The synthesis of enantiomerically pure forms is crucial for applications where stereochemistry is critical.

Several strategies are employed for stereoselective synthesis:

Use of Chiral Precursors: The most straightforward approach is to start with an enantiopure precursor. Reacting dodecylamine with optically pure (R)-propylene oxide or (S)-propylene oxide will yield the corresponding (R) or (S) enantiomer of the final product, respectively. google.com This reaction proceeds with an inversion of configuration at the site of nucleophilic attack.

Chiral Resolution of Racemates: This method involves separating a racemic mixture of the final product. One common technique is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid, such as (R)- or (S)-N-tosyl-leucine. google.com The resulting diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be liberated by treatment with a base. google.com

Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis. Amine dehydrogenases (AmDHs) can be used for the biocatalytic reductive amination of prochiral ketones, producing chiral amines and amino alcohols with high enantiomeric excess. whiterose.ac.uk This method could be applied to the synthesis of chiral this compound by selecting an appropriate enzyme and substrates.

Optimization of Reaction Conditions for Scalable Synthesis

For industrial-scale production, the optimization of reaction conditions is paramount to maximize yield, minimize costs, and ensure safety. A kinetic study on the propoxylation of dodecylamine provides key insights for scalability. tue.nl

Key parameters for optimization include:

Temperature: Higher temperatures (e.g., 130°C to 160°C) increase the reaction rate but must be controlled to prevent side reactions and ensure process safety. tue.nl

Pressure: The reaction can be run in fed-batch systems where propylene oxide is added continuously to maintain a constant concentration and control pressure, allowing for high conversion in shorter times. tue.nl

Reactant Ratio: The molar ratio of dodecylamine to propylene oxide is critical. An excess of the amine can help minimize the formation of di-propoxylated byproducts.

Solvent: While the reaction can be run neat (solvent-free), the choice of solvent can influence reaction rates and aid in heat management for large-scale batch processes. However, solvent-free conditions are often preferred for process intensification and to simplify product purification. tandfonline.comresearchgate.net

Reactor Type: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages for scalability. Flow reactors provide superior heat and mass transfer, improved safety for handling reactive intermediates, and greater consistency in product quality. tue.nl

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comijbpas.com The synthesis of this compound can be made more sustainable by incorporating these principles.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reactions to minimize byproduct formation, such as controlling the stoichiometry to prevent over-alkylation. wikipedia.org |

| Atom Economy | The direct addition of dodecylamine to propylene oxide is a highly atom-economical reaction, as all atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using safer alternatives to hazardous alkyl halides, such as reductive amination or hydrogen-borrowing pathways. organic-chemistry.orgnih.gov |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. |

| Safer Solvents and Auxiliaries | Implementing solvent-free reaction conditions is a significant green improvement, eliminating solvent waste and purification steps. tandfonline.comresearchgate.netresearchgate.net If a solvent is necessary, using water or other benign solvents is preferred. organic-chemistry.org |

| Design for Energy Efficiency | Using efficient catalysts to lower reaction temperatures and pressures, or employing technologies like flow chemistry for better thermal management. tue.nl |

| Use of Renewable Feedstocks | Exploring bio-based routes for producing precursors like dodecylamine (from fatty acids) and propylene oxide. |

| Reduce Derivatives | Using synthetic routes like reductive amination that avoid the need for protecting groups. |

| Catalysis | Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. organic-chemistry.org The use of recyclable heterogeneous catalysts further enhances sustainability. |

| Design for Degradation | Not directly applicable to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Implementing in-line process analytical technology (PAT) in a continuous flow setup to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Using less volatile reagents and operating under milder conditions. Continuous flow reactors can minimize the volume of hazardous materials at any given time, reducing risks. tue.nl |

By focusing on catalyst-driven, solvent-free processes, particularly the atom-economical ring-opening of epoxides, the production of this compound can be aligned with modern standards of sustainable chemical manufacturing. researchgate.netresearchgate.net

Derivatives and Analogues of 1 Dodecylamino Propan 2 Ol: Synthesis and Characterization

Synthesis of Chemically Modified 1-(Dodecylamino)propan-2-ol Derivatives

The functional groups of this compound—the secondary amine and the hydroxyl group—are the primary targets for synthetic modification. Additionally, the dodecyl chain can be varied to produce structural analogues.

N-Functionalized Derivatives

The nitrogen atom of the secondary amine is a nucleophilic center, making it amenable to several types of functionalization, including acylation, oxidation, and quaternization.

N-Acylation: One of the most common modifications of secondary amines is acylation to form amides. The Schotten-Baumann reaction is a well-established method for this transformation. researchgate.net This involves reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base (like aqueous sodium hydroxide (B78521) or pyridine) to neutralize the HCl byproduct. This reaction is typically vigorous and yields N-acyl derivatives. For example, reacting the parent compound with acetyl chloride would yield N-acetyl-1-(dodecylamino)propan-2-ol.

N-Oxide Formation: Tertiary amines are readily oxidized to their corresponding N-oxides, and this principle can be extended to derivatives of this compound. clockss.orgplos.org After first converting the secondary amine to a tertiary amine (e.g., through N-methylation), oxidation can be achieved using reagents such as hydrogen peroxide or a peroxyacid. acs.org N-oxide formation introduces a highly polar N⁺-O⁻ bond, which can significantly alter the hydrophilic character of the molecule. acs.org

Quaternary Ammonium (B1175870) Salts: The nitrogen atom can be further alkylated to form a quaternary ammonium salt, a class of compounds known for their diverse applications. researchgate.netnih.gov This transformation, often referred to as the Menschutkin reaction, involves treating this compound with an alkyl halide, such as methyl iodide. mdpi.com The reaction converts the secondary amine into a tertiary amine and subsequently into a permanently cationic quaternary ammonium salt. mdpi.commdpi.com

O-Functionalized Derivatives

The secondary hydroxyl group is another key site for modification, most commonly through esterification.

O-Esterification: The hydroxyl group of this compound can be converted into an ester by reacting it with a carboxylic acid or, more efficiently, with a more reactive acyl derivative like an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a base. For instance, treatment with acetic anhydride in the presence of a catalyst like pyridine (B92270) would yield 1-(dodecylamino)propan-2-yl acetate. Such reactions are fundamental in organic synthesis for protecting hydroxyl groups or modifying molecular properties. researchgate.net

Derivatives with Modified Hydrocarbon Chains

Analogues of this compound can be synthesized by varying the length of the N-alkyl substituent. This is typically achieved by starting with different primary amines in the initial synthesis. The general synthesis of such amino alcohols involves the ring-opening of an epoxide (like propylene (B89431) oxide) with a primary amine. Therefore, by substituting dodecylamine (B51217) with other primary amines (e.g., octylamine (B49996) or hexadecylamine), a homologous series of N-alkyl-aminopropan-2-ols can be generated, allowing for systematic study of the effect of hydrocarbon chain length on the molecule's properties.

Table 1: Synthetic Methodologies for this compound Derivatives

| Derivative Type | Functional Group Targeted | Reaction | Typical Reagents | Product Class |

|---|---|---|---|---|

| N-Functionalized | Secondary Amine | N-Acylation | Acyl Chloride, Anhydride | N-Alkyl-N-acylpropan-2-ol |

| N-Functionalized | Tertiary Amine (post-alkylation) | N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Alkyl-N-methylpropan-2-ol N-oxide |

| N-Functionalized | Secondary/Tertiary Amine | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| O-Functionalized | Secondary Hydroxyl | O-Esterification | Acyl Chloride, Anhydride | N-Dodecylamino-propan-2-yl Ester |

| Chain Modification | N/A (Analogue Synthesis) | Epoxide Ring-Opening | Propylene Oxide, Primary Amine (e.g., C₈H₁₇NH₂) | 1-(Alkylamino)propan-2-ol |

Advanced Characterization Techniques for Derivatives

The structural elucidation of newly synthesized derivatives is a critical step that relies on a combination of modern analytical techniques. Spectroscopic and spectrometric methods provide detailed information about the molecular framework and the successful incorporation of new functional groups.

Spectroscopic Analysis (NMR, IR, Raman, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The parent compound, this compound, exhibits characteristic peaks for O-H stretching (a broad band around 3300-3500 cm⁻¹) and N-H stretching (a sharper, less intense band in the same region). openstax.orgpressbooks.pub Upon N-acylation , the N-H peak disappears and a strong carbonyl (C=O) absorption appears around 1630-1680 cm⁻¹ for the amide. For O-esterification , the broad O-H band vanishes and is replaced by a strong ester carbonyl (C=O) peak at a higher frequency, typically 1735-1750 cm⁻¹. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. researchgate.netlibretexts.org In the ¹H NMR spectrum of the parent compound, protons on carbons adjacent to the nitrogen and oxygen atoms appear deshielded. libretexts.org

Upon N-acylation , the proton on the nitrogen disappears, and the protons on the carbons adjacent to the nitrogen (the CH₂-N and CH-N groups) experience a significant downfield shift due to the electron-withdrawing effect of the carbonyl group.

Upon O-esterification , the proton on the CH-O carbon shifts substantially downfield (e.g., from ~3.8 ppm to >4.8 ppm), providing clear evidence of the modification.

In ¹³C NMR, the carbons attached to the nitrogen or oxygen also show predictable downfield shifts upon derivatization. libretexts.org

Raman and UV-Vis Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR and can be useful for analyzing symmetric bonds and skeletal vibrations. UV-Vis spectroscopy is particularly useful for derivatives that contain a chromophore (a light-absorbing group). While the parent compound does not absorb significantly in the UV-Vis range, derivatives incorporating aromatic rings (e.g., through N-benzoylation) would exhibit characteristic absorption maxima.

Table 2: Expected Spectroscopic Data for Selected Derivatives

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

|---|---|---|---|

| This compound (Parent) | ~3350 (broad, O-H), ~3300 (N-H) | ~3.8 (CH-O), ~2.5-2.8 (CH₂-N), ~1.0 (CH₃-C) | ~68 (C-O), ~55 (C-N) |

| N-Acetyl Derivative | ~3350 (broad, O-H), ~1650 (strong, C=O) | ~3.9 (CH-O), ~3.2-3.5 (CH₂-N, deshielded), ~2.1 (CH₃-CO) | ~170 (C=O), ~67 (C-O), ~50-58 (C-N, deshielded) |

| O-Acetyl Derivative | ~3300 (N-H), ~1740 (strong, C=O) | ~4.9 (CH-O, deshielded), ~2.7-3.0 (CH₂-N), ~2.0 (CH₃-CO), ~1.2 (CH₃-C-O) | ~171 (C=O), ~71 (C-O, deshielded), ~54 (C-N) |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and deducing the structure of synthesized derivatives. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

Upon derivatization, the molecular ion peak (M⁺) in the mass spectrum will shift by an amount corresponding to the mass of the added group. For example:

N-acetylation would increase the molecular weight by 42.04 units (C₂H₂O).

O-acetylation would also increase the molecular weight by 42.04 units.

N-methylation would increase the mass by 14.03 units (CH₂).

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. nih.gov For long-chain aliphatic compounds like these derivatives, characteristic fragmentation often involves cleavage at the C-C bonds adjacent to the heteroatoms (nitrogen and oxygen), providing clear evidence of the location of the functionalization. nih.gov

X-ray Crystallography of Derivative Structures

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and conformational details of molecules, which are crucial for understanding their physical and chemical properties. For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction can be challenging due to the flexibility of the dodecyl chain, which can hinder the formation of a well-ordered crystal lattice.

However, when suitable crystals are obtained, the resulting crystallographic data allows for the unambiguous determination of the molecular structure. For instance, in analogues where the dodecylamino group is replaced by a heterocyclic moiety, such as an imidazole (B134444) or triazole, the crystal structure would reveal the precise orientation of the heterocyclic ring relative to the propan-2-ol backbone. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal.

The crystallographic data for a hypothetical derivative, (S)-1-(1H-imidazol-1-yl)propan-2-ol, a related amino alcohol, is presented in Table 1. This data provides an example of the type of structural information that can be obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.23 |

| c (Å) | 7.45 |

| α (°) | 90 |

| β (°) | 109.8 |

| γ (°) | 90 |

| Volume (ų) | 421.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

Note: The data in this table is representative and based on typical values for similar small organic molecules.

Chromatographic Separation and Purification of this compound Analogues

The separation and purification of this compound analogues are essential steps in their synthesis and characterization, ensuring the removal of unreacted starting materials, byproducts, and other impurities. Given the chemical nature of these compounds, which possess both a nonpolar alkyl chain and a polar amino alcohol group, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the separation of these analogues. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, is particularly well-suited. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The long dodecyl chain of this compound and its derivatives will have a strong affinity for the nonpolar stationary phase, leading to longer retention times compared to more polar impurities. Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with a wide range of polarities. For the separation of enantiomers of chiral analogues, chiral stationary phases are employed.

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. To improve volatility and thermal stability, the amino and hydroxyl groups are often derivatized prior to analysis, for example, by silylation. The separation in GC is based on the boiling points and polarities of the compounds and their interaction with the stationary phase of the GC column.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A typical TLC analysis of this compound analogues might use a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate) as the mobile phase. The separated compounds are visualized, for example, by staining with ninhydrin, which reacts with the secondary amine to produce a colored spot.

The following table summarizes typical chromatographic conditions for the purification of a this compound analogue.

| Parameter | Condition |

| Technique | Column Chromatography |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Dichloromethane/Methanol (100:0 to 95:5) |

| Detection | TLC with Ninhydrin Staining |

Structure-Reactivity Relationships in this compound Derivatives

The study of structure-reactivity relationships (SRR) aims to understand how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, modifications to different parts of the molecule can have a significant impact on its chemical behavior.

The Amino Group: The nitrogen atom of the amino group is a key reactive center. Its nucleophilicity can be altered by the nature of the substituent on the nitrogen. For example, replacing the dodecyl group with an electron-withdrawing group would decrease the nucleophilicity of the nitrogen, making it less reactive towards electrophiles. Conversely, electron-donating groups would increase its nucleophilicity. The steric hindrance around the nitrogen atom also plays a crucial role. Bulky substituents will hinder the approach of reactants, thereby slowing down the reaction rate.

The Hydroxyl Group: The hydroxyl group can act as a nucleophile or a proton donor. Its reactivity can be influenced by the electronic effects of neighboring groups. For instance, the presence of an electron-withdrawing group on the adjacent carbon atom would make the hydroxyl proton more acidic. The hydroxyl group can also participate in intramolecular hydrogen bonding with the amino group, which can affect the conformation and reactivity of the molecule.

The Alkyl Chain: While the long dodecyl chain is relatively inert, its length and branching can influence the physical properties of the derivatives, such as their solubility and melting point. These properties, in turn, can affect the reaction conditions required. For example, a longer alkyl chain will increase the hydrophobicity of the molecule, potentially requiring the use of less polar solvents for reactions.

A hypothetical study on the N-acylation of various 1-(alkylamino)propan-2-ol derivatives could reveal the following trend in reactivity, highlighting the influence of the alkyl chain's steric bulk on the reaction rate.

| Alkyl Group | Relative Reaction Rate |

| Methyl | 1.00 |

| Ethyl | 0.85 |

| Isopropyl | 0.40 |

| tert-Butyl | 0.05 |

| Dodecyl | 0.75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-reactivity principles. The slightly lower reactivity of the dodecyl derivative compared to the methyl derivative can be attributed to the increased steric hindrance of the long alkyl chain, which can partially shield the nitrogen atom.

Computational and Theoretical Investigations of 1 Dodecylamino Propan 2 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Currently, there are no specific quantum chemical studies available for 1-(Dodecylamino)propan-2-ol. Such studies would be invaluable for understanding its electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity. Techniques like Density Functional Theory (DFT) could be employed to calculate these properties, providing a foundational understanding of the molecule's chemical behavior. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. nih.govnih.gov For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in solution or at interfaces. This would be particularly insightful given its amphiphilic nature, with a long hydrophobic dodecyl chain and a hydrophilic amino-alcohol head group. At present, no such simulation studies have been published.

Conformational Analysis and Energy Landscapes

The flexibility of the dodecyl chain and the rotational freedom around the C-N and C-O bonds in this compound suggest a complex conformational landscape. A thorough conformational analysis, which could be performed using various computational methods, would identify the most stable three-dimensional structures of the molecule and the energy barriers between them. While studies on the conformations of simpler alcohols like propanol (B110389) exist, this detailed analysis has not been extended to this compound. researchgate.netresearchgate.netarxiv.org

Predictive Modeling for Chemical Behavior and Interactions

Predictive modeling, often based on quantitative structure-activity relationship (QSAR) or other machine learning approaches, relies on existing data to forecast the properties and behavior of new compounds. hacettepe.edu.trdaneshyari.com Without a body of experimental or computational data on this compound and its interactions, the development of accurate predictive models is not yet feasible.

Density Functional Theory (DFT) Applications to this compound Complexes

Density Functional Theory is a versatile tool for investigating the interaction of a molecule with other chemical species, such as metal ions or other organic molecules, to form complexes. mdpi.comresearchgate.net DFT calculations could elucidate the geometry, bonding, and stability of complexes involving this compound. This would be crucial for understanding its potential applications in areas like coordination chemistry or materials science. However, the scientific literature does not currently contain any DFT studies on such complexes.

Applications of 1 Dodecylamino Propan 2 Ol in Materials Science and Engineering

Role in Polymer Chemistry and Polymer Modification

While direct, extensive research on the specific applications of 1-(Dodecylamino)propan-2-ol in polymer chemistry is not widely documented in publicly available literature, its chemical structure suggests potential roles as both a monomer and a polymer modifier. The presence of a reactive secondary amine and a hydroxyl group allows for its incorporation into various polymer backbones or for the surface modification of existing polymers.

As a Monomer or Cross-linking Agent

The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a candidate for step-growth polymerization reactions. For instance, the hydroxyl group can participate in esterification or etherification reactions, while the secondary amine can react with functional groups such as isocyanates to form polyurethanes or with epoxy groups to act as a curing agent.

As a cross-linking agent, this compound could introduce flexible cross-links into a polymer network. The long dodecyl chain would impart a degree of hydrophobicity and flexibility to the resulting thermoset, potentially improving its impact resistance and lowering its glass transition temperature. The amine and hydroxyl functionalities allow for reactions with various polymer backbones containing complementary reactive sites.

Influencing Polymer Architecture and Properties

The incorporation of this compound into a polymer backbone can significantly influence the final properties of the material. The long, nonpolar dodecyl tail would act as an internal plasticizer, increasing the free volume between polymer chains and thereby enhancing flexibility and reducing brittleness. This can be particularly useful in applications requiring materials with low-temperature flexibility.

Furthermore, the amphiphilic nature of this compound can be exploited to create polymers with tailored surface properties. When incorporated into a polymer matrix, the dodecyl chains may migrate to the surface, creating a hydrophobic layer that can improve water repellency and reduce surface friction. In a different context, the hydrophilic amino-alcohol portion could be oriented towards the surface to enhance wettability and adhesion. This ability to modify surface energy is critical in the development of coatings, adhesives, and biocompatible materials. The specific architecture, whether as a pendant group or integrated into the main chain, would dictate the extent of these modifications.

Integration into Surfactant and Emulsifier Systems

The most well-documented application of this compound is in the formulation of surfactants and emulsifiers. Its molecular structure is archetypal of a cationic or non-ionic surfactant, depending on the pH of the medium. The dodecyl group provides the necessary hydrophobicity, while the amino-alcohol head group offers hydrophilicity and a site for further chemical modification.

Design and Synthesis of Novel Surfactant Formulations

This compound, also known as dodecyl isopropylolamine, is synthesized from the reaction of dodecylamine (B51217) and propylene (B89431) oxide. researchgate.net This parent compound can then be used as a precursor for a variety of ionic surfactants. For example, it can be reacted with acids such as hydrochloric acid, hydrobromic acid, acetic acid, or propionic acid to form cationic surfactants. researchgate.net Additionally, quaternization of the nitrogen atom with alkyl halides like methyl iodide, ethyl bromide, or n-propyl bromide leads to the formation of quaternary ammonium (B1175870) salts, which are another class of cationic surfactants with potentially enhanced properties. researchgate.net

These synthesized surfactants have shown promise in various applications, including as petroleum-collecting and petroleum-dispersing agents. researchgate.net The ability to tailor the head group by reacting this compound with different agents allows for the fine-tuning of the surfactant's properties, such as its solubility, surface activity, and interaction with other molecules. This versatility is key to designing formulations for specific industrial needs, for instance, in the separation of minerals through flotation processes where it has been utilized as a collector for quartz. researchgate.net

Investigations of Interfacial Activity and Micellization Behavior

The performance of a surfactant is largely determined by its behavior at interfaces and its ability to form micelles in solution. The interfacial activity and micellization behavior of surfactants derived from this compound have been investigated through tensiometric and conductometric studies. researchgate.net Key parameters such as the critical micelle concentration (CMC), surface pressure at the CMC (ΠCMC), maximum surface excess concentration (Γmax), and minimum surface area per molecule (Amin) have been determined for these surfactants.

The critical micelle concentration is a crucial indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve maximum surface tension reduction. The Gibbs free energies of micellization (ΔG°mic) and adsorption (ΔG°ads) provide insight into the spontaneity of these processes. Generally, more negative values indicate a more favorable process.

Below is a table summarizing the colloidal-chemical parameters of some cationic surfactants synthesized from dodecyl isopropylolamine:

| Surfactant | CMC (mmol/L) | γCMC (mN/m) | Γmax x 1010 (mol/cm²) | Amin (nm²) | ΔG°mic (kJ/mol) | ΔG°ads (kJ/mol) |

| [C₁₂H₂₅NH₂(CH₂CH(CH₃)OH)]⁺Cl⁻ | 1.8 | 32.5 | 2.5 | 0.66 | -26.5 | -33.9 |

| [C₁₂H₂₅NH₂(CH₂CH(CH₃)OH)]⁺Br⁻ | 1.6 | 32.1 | 2.6 | 0.64 | -27.1 | -34.6 |

| [C₁₂H₂₅NH(CH₃)(CH₂CH(CH₃)OH)]⁺I⁻ | 1.1 | 31.0 | 2.8 | 0.59 | -28.9 | -36.6 |

| [C₁₂H₂₅NH(C₂H₅)(CH₂CH(CH₃)OH)]⁺Br⁻ | 0.9 | 30.2 | 3.0 | 0.55 | -29.6 | -37.8 |

Data sourced from Asadov et al., Journal of Surfactants and Detergents, 2016. researchgate.net

Functionalization of Nanomaterials and Nanoparticle Synthesis

The unique properties of this compound also lend themselves to the burgeoning field of nanotechnology, specifically in the synthesis and surface functionalization of nanoparticles. The amino and hydroxyl groups can act as capping agents or ligands, binding to the surface of metallic or metal oxide nanoparticles during their formation. This binding helps to control the size and shape of the nanoparticles and prevents their aggregation, thereby ensuring their stability in various media.

The long dodecyl chain provides a hydrophobic shell around the nanoparticle, which can be advantageous in several ways. For instance, it can render the nanoparticles dispersible in nonpolar solvents or polymer matrices, which is crucial for the fabrication of nanocomposites with enhanced mechanical, optical, or electrical properties. This surface modification can also be used to create core-shell nanostructures with tailored functionalities.

While specific research detailing the use of this compound in nanoparticle synthesis is limited, the principles of using long-chain alkylamines and amino alcohols as stabilizing and functionalizing agents are well-established. For example, oleylamine, a long-chain primary amine, is widely used in the synthesis of various types of nanoparticles. The presence of both an amine and a hydroxyl group in this compound could offer unique binding characteristics and opportunities for further surface modification compared to single-functional-group molecules. The potential exists to create functionalized nanoparticles for applications in catalysis, sensing, and drug delivery, where the surface chemistry of the nanoparticle plays a critical role.

Stabilizing Agents for Metal and Metal Oxide Nanoparticles

The synthesis of metal and metal oxide nanoparticles with controlled size, shape, and stability is crucial for their application in catalysis, electronics, and nanomedicine. Agglomeration is a common challenge in nanoparticle synthesis, which can be mitigated by the use of capping or stabilizing agents. This compound is a promising candidate for this purpose due to its molecular structure.

The long dodecyl chain provides a steric barrier that prevents nanoparticles from coming into close contact and aggregating. This steric hindrance is a key mechanism for ensuring the colloidal stability of nanoparticles in solution. Furthermore, the amine group in this compound can act as a coordinating ligand, binding to the surface of metal and metal oxide nanoparticles. This coordination passivates the nanoparticle surface, reducing surface energy and preventing uncontrolled growth.

The hydroxyl group in the propan-2-ol moiety can also contribute to stabilization through hydrogen bonding interactions, either with the nanoparticle surface or with the solvent. In some syntheses, particularly those employing polyol methods, the alcohol group may also play a role as a reducing agent or a solvent. The combination of a long-chain amine and an alcohol functional group in a single molecule makes this compound a versatile and effective stabilizing agent.

Table 1: Potential Effects of this compound as a Stabilizing Agent for Nanoparticles

| Property | Effect of this compound |

|---|---|

| Particle Size | Reduction and improved monodispersity |

| Colloidal Stability | Enhanced through steric hindrance and surface passivation |

| Surface Chemistry | Introduction of amine and hydroxyl functionalities |

| Dispersion | Improved in nonpolar and moderately polar solvents |

Surface Ligands for Quantum Dots and Carbon Nanomaterials

The performance of quantum dots (QDs) and carbon nanomaterials, such as carbon nanotubes and graphene, is highly dependent on their surface chemistry. Surface ligands play a critical role in passivating surface defects, enhancing solubility, and enabling further functionalization.

In the context of quantum dots, the amine group of this compound can coordinate to the surface of the QD, passivating dangling bonds and reducing non-radiative recombination pathways. This can lead to an improvement in the quantum yield and photostability of the QDs. The long dodecyl chain ensures solubility in organic solvents, which are often used in the synthesis and processing of QDs.

For carbon nanomaterials, the non-covalent functionalization with amphiphilic molecules like this compound can improve their dispersion in various solvents. The hydrophobic dodecyl chain can interact with the surface of the carbon nanomaterial via van der Waals forces, while the hydrophilic propan-2-ol group can improve compatibility with more polar environments. The amine group also provides a reactive handle for further chemical modification, allowing for the covalent attachment of other functional molecules.

Table 2: Predicted Influence of this compound as a Surface Ligand

| Nanomaterial | Potential Role of this compound |

|---|---|

| Quantum Dots | Surface passivation, enhanced quantum yield, improved solubility in organic media. |

| Carbon Nanotubes | Non-covalent functionalization, improved dispersion, provides sites for further modification. |

| Graphene | Exfoliation of graphene layers, stabilization of dispersions. |

Application in Advanced Coatings and Thin Films

The development of advanced coatings and thin films with tailored properties is a significant area of materials science. This compound can be utilized in the formulation of such coatings due to its surfactant-like properties. It can act as a leveling agent, promoting the formation of smooth and uniform films during deposition from solution.

In sol-gel processes, it can function as a structure-directing agent, influencing the porosity and morphology of the resulting thin film. The amine group can catalyze the hydrolysis and condensation of precursor molecules, while the long alkyl chain can create micelles or other templates around which the inorganic network forms.

Furthermore, the incorporation of this compound into a polymer matrix for a coating can modify the surface properties of the coating. The hydrophobic dodecyl chains may orient towards the surface, creating a hydrophobic or water-repellent coating.

Development of Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The chemical structure of this compound makes it a potential component for the development of such materials. The amine group is pH-responsive; it can be protonated at low pH, leading to a change in the molecule's charge and solubility.

This property can be exploited to create pH-responsive self-assembling systems. For example, in an aqueous environment, this compound could self-assemble into micelles or vesicles. A change in pH could trigger the disassembly or a change in the morphology of these structures, leading to the release of an encapsulated species.

When incorporated into a polymer network, the protonation/deprotonation of the amine group could lead to swelling or shrinking of the polymer in response to pH changes. This could be utilized in the development of sensors, actuators, or drug delivery systems.

1 Dodecylamino Propan 2 Ol in Catalysis and Coordination Chemistry

Synthesis and Characterization of Metal Complexes with 1-(Dodecylamino)propan-2-ol Ligands

The synthesis of metal complexes with amino alcohol ligands like this compound would typically involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The dodecyl group would impart significant lipophilicity to the resulting complexes. Characterization would likely employ standard techniques such as FT-IR, NMR, and UV-Vis spectroscopy, along with elemental analysis and single-crystal X-ray diffraction to elucidate the coordination environment of the metal center.

Transition Metal Complexes

While no specific transition metal complexes of this compound are documented in the surveyed literature, it is conceivable that this ligand could coordinate to a variety of transition metals. The nitrogen and oxygen atoms of the amino alcohol moiety can act as a bidentate ligand, forming stable chelate rings with metal ions such as copper(II), nickel(II), cobalt(II), and palladium(II). The coordination geometry would be influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the reaction.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Potential Characteristics

| Metal Ion | Potential Formula | Possible Coordination Geometry | Potential Research Focus |

| Copper(II) | [Cu(C₁₅H₃₃NO)₂]Cl₂ | Square Planar or Distorted Octahedral | Magnetic properties, catalytic oxidation |

| Nickel(II) | [Ni(C₁₅H₃₃NO)₂]Cl₂ | Square Planar or Octahedral | Catalysis in cross-coupling reactions |

| Palladium(II) | [Pd(C₁₅H₃₃NO)₂]Cl₂ | Square Planar | C-C bond formation catalysis |

| Cobalt(II) | [Co(C₁₅H₃₃NO)₂]Cl₂ | Tetrahedral or Octahedral | Redox chemistry, catalytic hydrogenation |

This table is illustrative and based on the general coordination chemistry of amino alcohols. No specific experimental data for this compound complexes were found.

Main Group Metal Complexes

Similarly, there is a lack of reported main group metal complexes involving this compound. In principle, main group elements such as aluminum, zinc, and tin could form complexes with this ligand. These complexes might find applications in polymerization catalysis or as precursors for material synthesis. The synthesis would likely proceed through reactions of the ligand with organometallic or halide precursors of the main group metals.

Application in Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often in a liquid solution. Metal complexes of amino alcohols are known to be effective catalysts for a range of organic transformations. The long dodecyl chain in this compound could enhance the solubility of its metal complexes in nonpolar organic solvents, a desirable property for many catalytic reactions.

Mechanisms of Catalytic Action in Organic Reactions

The catalytic mechanism of a hypothetical metal complex of this compound would depend on the specific reaction and the metal center. In general, the amino alcohol ligand can influence the catalytic activity by modifying the steric and electronic environment of the metal. For instance, in a hypothetical hydrogenation reaction, the ligand could facilitate the coordination of the substrate and the activation of hydrogen.

Enantioselective Catalysis utilizing Chiral this compound Derivatives

The structure of this compound contains a chiral center at the 2-position of the propanol (B110389) backbone. This inherent chirality makes its enantiomerically pure forms potentially valuable ligands for asymmetric catalysis. Chiral metal complexes are crucial for the synthesis of enantiomerically enriched products, which is of high importance in the pharmaceutical and fine chemical industries. A chiral metal complex of this compound could, for example, be employed in asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. However, no studies on the application of chiral derivatives of this specific compound in enantioselective catalysis have been found.

Design of Novel Catalytic Systems for Sustainable Chemical Processes

Further research and publication in this specific area would be necessary to provide the information requested.

Supramolecular Chemistry and Self Assembly of 1 Dodecylamino Propan 2 Ol Systems

Principles of Self-Assembly in 1-(Dodecylamino)propan-2-ol Based Structures

The self-assembly of this compound is primarily driven by its amphiphilic nature. The molecule consists of two distinct regions: a long, nonpolar dodecyl (C12) tail and a polar head group composed of a secondary amine and a hydroxyl group (-NH-CH2-CH(OH)-CH3). This dual character dictates its behavior in different solvent environments.

In polar solvents like water, the hydrophobic dodecyl chains tend to avoid contact with the solvent molecules. This "hydrophobic effect" is a major driving force for aggregation, leading the molecules to self-assemble in a way that minimizes the exposure of the nonpolar tails to the polar environment. Conversely, the polar amino-alcohol head groups are hydrophilic and readily interact with water molecules through hydrogen bonding and dipole-dipole interactions.

The primary non-covalent forces governing the self-assembly of this compound are:

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups in the head region are capable of forming strong hydrogen bonds. These interactions can occur between adjacent this compound molecules, leading to the formation of well-defined headgroup arrangements.

Van der Waals Forces: The long dodecyl chains interact with each other through weaker van der Waals forces, specifically London dispersion forces. The collective strength of these interactions along the length of the alkyl chains significantly contributes to the stability of the assembled structures.

Dipole-Dipole Interactions: The polar head group possesses a permanent dipole moment, which can lead to electrostatic interactions between neighboring molecules.

The interplay and balance of these forces determine the final architecture of the supramolecular assembly. The geometry of the molecule, particularly the relative size of the hydrophilic head and the hydrophobic tail, will influence the packing parameter and thus the type of aggregate formed (e.g., spherical micelles, cylindrical micelles, or bilayers).

| Intermolecular Force | Involved Molecular Moiety | Role in Self-Assembly |

| Hydrogen Bonding | Amino (-NH-) and Hydroxyl (-OH) groups | Directs the organization of polar head groups and provides significant cohesive energy. |

| Van der Waals Forces | Dodecyl (C12) alkyl chain | Stabilizes the hydrophobic core of the assemblies through collective weak attractions. |

| Dipole-Dipole Interactions | Polar amino-alcohol head group | Contributes to the overall electrostatic attraction between molecules. |

Formation of Liquid Crystalline Phases and Mesophases

Amphiphilic molecules like this compound are known to form lyotropic liquid crystalline phases in the presence of a solvent, particularly water. These phases, also known as mesophases, exhibit a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. The type of liquid crystalline phase formed is highly dependent on the concentration of the amphiphile and the temperature.

As the concentration of this compound in water increases, a sequence of different mesophases can be expected. At low concentrations, the molecules may exist as individual solvated species or form simple spherical micelles. As the concentration rises, these spherical micelles can elongate to form cylindrical micelles, which may then pack into hexagonal arrays (hexagonal phase, H₁). At even higher concentrations, the molecules can arrange into extended bilayers, forming a lamellar phase (Lα). Other, more complex phases, such as cubic phases, could also potentially form under specific conditions.

The formation of these ordered structures is a result of the energetic favorability of sequestering the hydrophobic tails away from the water while allowing the hydrophilic heads to remain in contact with the aqueous environment. The specific phase adopted is a fine balance between the tendency to minimize the hydrocarbon-water interfacial area and the repulsive forces between the head groups (steric and electrostatic).

| Expected Lyotropic Phase | Molecular Arrangement | Typical Concentration Range |

| Micellar (Spherical/Cylindrical) | Aggregates with hydrophobic cores and hydrophilic shells. | Low to moderate |

| Hexagonal (H₁) | Cylindrical micelles packed in a hexagonal lattice. | Moderate to high |

| Lamellar (Lα) | Parallel bilayers of amphiphilic molecules separated by solvent layers. | High |

Host-Guest Interactions and Molecular Recognition Phenomena

The self-assembled structures of this compound could potentially act as hosts for other molecules in a process known as host-guest chemistry. The hydrophobic core of micelles or the nonpolar regions within lamellar phases can provide a microenvironment capable of encapsulating nonpolar or poorly water-soluble "guest" molecules. This encapsulation is driven by the same hydrophobic interactions that lead to the self-assembly of the host.

Molecular recognition in these systems would depend on factors such as the size, shape, and chemical nature of the guest molecule and its compatibility with the host assembly. For instance, the dodecyl chains in the core of a micelle could create a liquid-like, nonpolar environment suitable for solubilizing other hydrophobic molecules.

Furthermore, the polar interface of the assemblies, where the amino-alcohol head groups reside, could offer specific binding sites for certain guest molecules through hydrogen bonding or electrostatic interactions. The ability of the host assembly to selectively bind to specific guests is the basis of molecular recognition. The chirality of the propan-2-ol unit could also introduce stereoselectivity in guest binding.

Fabrication of Ordered Nanostructures and Hierarchical Assemblies

The self-assembly of this compound can be utilized as a bottom-up approach for the fabrication of ordered nanostructures. For example, the lyotropic liquid crystalline phases can be used as templates for the synthesis of mesoporous materials. By polymerizing a precursor material within the aqueous or organic domains of the liquid crystal, and then removing the amphiphilic template, a solid material with a highly ordered porous nanostructure can be created. The morphology of the resulting material would be a replica of the liquid crystalline phase used as the template.

Hierarchical assemblies, where structures are ordered on multiple length scales, could also be envisioned. For example, individual micelles or nanotubes could further organize into larger, more complex superstructures. The control over the initial self-assembly process is crucial for directing the formation of these higher-order structures.

| Nanostructure Type | Fabrication Principle | Potential Application |

| Mesoporous Materials | Templating using lyotropic liquid crystal phases. | Catalysis, separation, drug delivery. |

| Nanofibers/Nanotubes | Self-assembly into elongated cylindrical structures. | Scaffolds for tissue engineering, nanoelectronics. |

| Organized Thin Films | Deposition of lamellar phases onto solid substrates. | Surface modification, sensors. |

Influence of Environmental Factors on Supramolecular Organization

The supramolecular organization of this compound is expected to be highly sensitive to changes in its environment. Key factors that can influence the self-assembly process include:

Temperature: An increase in temperature generally increases the kinetic energy of the molecules, which can disrupt the ordered structures and may lead to phase transitions. For example, a transition from a more ordered lamellar phase to a less ordered hexagonal or micellar phase might be observed upon heating. Temperature also affects the solubility of the amphiphile and the strength of the hydrophobic effect.

pH: The amino group in the head of this compound can be protonated or deprotonated depending on the pH of the solution. At low pH, the amine will be protonated (-NH2+), introducing a positive charge to the head group. This will lead to electrostatic repulsion between the head groups, which can significantly alter the packing of the molecules and the resulting supramolecular structure. For instance, the increased head group repulsion might favor the formation of smaller, more highly curved aggregates like spherical micelles over larger structures like bilayers.

Solvent Composition: The nature of the solvent plays a critical role. In nonpolar solvents, "inverse" or "reverse" micelles might form, where the polar head groups are sequestered in the core and the hydrophobic tails are exposed to the solvent. The addition of co-solvents or solutes (like salts) to an aqueous solution can also modify the self-assembly by altering the solvent polarity, screening electrostatic interactions, or interacting directly with the amphiphile.

| Environmental Factor | Expected Influence on Self-Assembly |

| Temperature Increase | May induce phase transitions to less ordered structures. |

| pH Decrease | Protonation of the amine group, leading to electrostatic repulsion and potentially favoring smaller aggregates. |

| Change in Solvent Polarity | Can alter the nature of the self-assembled structures (e.g., formation of reverse micelles in nonpolar solvents). |

| Addition of Salts | Can screen electrostatic interactions between charged head groups, potentially favoring the formation of larger aggregates. |

Advanced Research Methodologies and Techniques for Studying 1 Dodecylamino Propan 2 Ol

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1-(Dodecylamino)propan-2-ol, TGA could provide critical data on its decomposition temperature, thermal stability, and the presence of any volatile components.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis of this compound would be instrumental in identifying its melting point, glass transition temperature, and any phase transitions, providing insights into its physical state and purity.

Rheological Studies of this compound Containing Solutions and Gels

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Should this compound be used to formulate solutions or gels, rheological studies would be essential to characterize their viscosity, viscoelastic properties, and response to shear stress. Such data is crucial for applications where flow behavior is a critical parameter.

Atomic Force Microscopy (AFM) and Electron Microscopy (TEM, SEM) for Morphological Analysis

These high-resolution imaging techniques are vital for understanding the surface and structural morphology of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) could be used to visualize the surface topography of this compound in a solid state or as part of a thin film.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be powerful tools to study the morphology of nanoparticles or other structures formed by this compound, for instance, in self-assembled systems.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. If this compound can be crystallized, XRD would provide precise information on its crystal lattice, unit cell dimensions, and the arrangement of atoms, which are fundamental to its chemical and physical properties.

Dynamic Light Scattering (DLS) for Particle Size and Aggregation Studies

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension or polymers in solution. For this compound, DLS would be particularly useful for studying its behavior in solution, such as the formation of micelles or aggregates, and determining their hydrodynamic radius.

Future research employing these methodologies would be invaluable in building a comprehensive scientific understanding of this compound and unlocking its potential in various applications.

Future Research Directions and Emerging Paradigms for 1 Dodecylamino Propan 2 Ol

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The dual characteristics of 1-(Dodecylamino)propan-2-ol make it a prime candidate for interdisciplinary research, particularly at the nexus of chemistry and materials science. Future investigations are anticipated to explore its role as a fundamental building block in the creation of advanced materials with tailored properties.

One promising avenue of research is its use in the development of novel polymers and surfactants. scbt.com The presence of both an amino and a hydroxyl group allows for a range of chemical modifications, enabling the synthesis of new monomers for polymerization or functional surfactants. scbt.com Research in this area could lead to materials with enhanced thermal stability, mechanical strength, or specific interfacial properties, suitable for a variety of industrial applications.

Furthermore, the self-assembly properties of amphiphilic molecules like this compound are of significant interest in nanotechnology. rsc.org Future studies will likely focus on understanding and controlling the self-assembly of this compound in different solvents and under various conditions to create well-defined nanostructures such as micelles, vesicles, or liquid crystals. These organized structures could find applications in drug delivery systems, nanoscale reactors, and the fabrication of mesoporous materials. The ability to form stable complexes with other molecules, such as lipids, could also be explored for creating biomimetic membranes and studying cellular processes. scbt.com

Exploration of Novel Functions in Advanced Chemical Technologies

The molecular structure of this compound suggests its potential for a variety of novel functions in advanced chemical technologies. One area of significant interest is its application as a corrosion inhibitor for ferrous metals and their alloys. researchgate.net The amino and hydroxyl groups can act as adsorption centers on metal surfaces, forming a protective layer that mitigates corrosion. mocedes.orgrsc.org Future research will likely focus on optimizing its effectiveness as a volatile corrosion inhibitor, particularly for protecting metals in enclosed environments. researchgate.net

Another emerging application is in the field of mineral flotation. A closely related compound, N-dodecyl-isopropanolamine, has been investigated as a collector for the separation of minerals. researchgate.net This suggests that this compound could also function as a selective collector in flotation processes, binding to the surface of specific minerals and rendering them hydrophobic for separation. Further research is needed to evaluate its efficiency and selectivity for various mineral systems.

The surfactant properties of this compound also open up possibilities for its use in enhanced oil recovery, where it could help to reduce interfacial tension between oil and water, and in the formulation of specialized cleaning agents and emulsifiers.

Development of Sustainable and Eco-friendly Applications

In an era of increasing environmental awareness, the development of sustainable and eco-friendly applications for chemical compounds is paramount. This compound, with its potential origins from renewable resources, aligns well with the principles of green chemistry.

A major focus of future research will be the development of "green" corrosion inhibitors. Traditional corrosion inhibitors are often toxic and harmful to the environment. mdpi.com Amino alcohols, being biodegradable and less toxic, present a more sustainable alternative. mocedes.orgrsc.org Research will likely concentrate on evaluating the biodegradability and aquatic toxicity of this compound to establish its environmental credentials.

Furthermore, the synthesis of biocompatible surfactants from amino acids and fatty alcohols is a rapidly growing field. researchgate.netcsic.esresearchgate.net These surfactants have applications in the food, cosmetic, and pharmaceutical industries where biocompatibility is essential. csic.esnih.gov Future research could explore the synthesis of this compound from bio-based feedstocks and assess its suitability for these sensitive applications. The development of enzymatic or biocatalytic routes for its synthesis would further enhance its green profile.

Challenges and Opportunities in this compound Research

While the future of this compound research appears promising, several challenges need to be addressed to realize its full potential. A primary challenge is the development of cost-effective and scalable synthesis methods. While laboratory-scale synthesis is achievable, transitioning to large-scale industrial production at a competitive price point will be crucial for its commercial viability. rsc.org

Another challenge lies in the detailed characterization of its physicochemical properties and understanding the structure-property relationships that govern its performance in various applications. This will require a combination of experimental studies and computational modeling to predict its behavior and design improved derivatives.

Despite these challenges, the opportunities for this compound are significant. Its versatility as a platform chemical opens up a wide range of potential applications across multiple industries. The growing demand for sustainable and high-performance chemicals provides a strong impetus for its further development. As research progresses, this compound and similar long-chain amino alcohols are poised to play an important role in the advancement of materials science, chemical technology, and sustainable chemistry.

Q & A

Q. What are the recommended laboratory synthesis methods for 1-(Dodecylamino)propan-2-ol?

Answer: this compound can be synthesized via nucleophilic substitution between dodecylamine and epichlorohydrin. Key steps include:

- Maintaining a pH-controlled environment (e.g., pH 8–9) to optimize amine reactivity.

- Using ethanol or isopropanol as solvents to enhance solubility of the hydrophobic dodecyl chain.

- Purifying the product via recrystallization or column chromatography to remove unreacted starting materials.

This method aligns with protocols for structurally similar amino alcohols, such as TIPA-lauryl sulfate derivatives .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to mitigate inhalation risks, as exposure may cause respiratory irritation.

- First Aid: For accidental inhalation, immediately move the individual to fresh air and administer artificial respiration if breathing is irregular. Symptomatic medical treatment is recommended .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Answer: Discrepancies often arise from impurities or variations in experimental conditions. To resolve these:

- Standardized Solubility Testing: Use HPLC-grade solvents (e.g., water, ethanol, hexane) and control temperature (±0.1°C) during measurements.

- Differential Scanning Calorimetry (DSC): Determine melting points with calibrated DSC equipment to ensure accuracy.

- Cross-Validate Data: Compare results against structurally analogous compounds like 1-(Methyloctadecylamino)propan-2-ol, which shares similar hydrophobic interactions .

Q. What advanced analytical techniques are suitable for characterizing this compound purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the dodecyl chain and hydroxyl/amine functional groups.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: ~287.5 g/mol) with <2 ppm error.

- HPLC with Evaporative Light Scattering Detection (ELSD): Quantify purity (>98%) without UV chromophore limitations .

Q. How can the surfactant properties of 1-(Dodecycylamino)propan-2-ol be systematically studied?

Answer:

- Critical Micelle Concentration (CMC): Measure using tensiometry or conductivity assays. For example, prepare serial dilutions in deionized water and plot surface tension vs. log concentration.

- Dynamic Light Scattering (DLS): Analyze micelle size distribution at concentrations above CMC.

- Comparative Studies: Benchmark against commercial surfactants (e.g., sodium dodecyl sulfate) to contextualize performance .

Q. What strategies optimize reaction conditions for derivatizing this compound into specialized compounds?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts for esterification or etherification reactions.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydroxyl group.

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.

This approach is informed by methodologies for synthesizing bioactive derivatives like 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride .

Compliance and Regulatory Considerations

Q. How should researchers ensure compliance with regulatory guidelines (e.g., REACH) when using this compound?

Answer:

- Pre-Registration: Verify if the compound is listed under the European Chemicals Agency (ECHA) Phase-In substances (e.g., analogous to 1-(1-methyl-2-propoxyethoxy)propan-2-ol ).

- Hazard Communication: Include GHS-compliant labels for acute toxicity (Category 4) and environmental hazards.

- Documentation: Maintain detailed records of synthesis, handling, and disposal procedures for audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.